molecular formula C12H13ClFNO2 B1464299 [1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1274885-01-6

[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol

Cat. No. B1464299
CAS RN: 1274885-01-6
M. Wt: 257.69 g/mol
InChI Key: XBPRTUQPGSTNRC-UHFFFAOYSA-N
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Description

“[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol” is a chemical compound with diverse applications in scientific research. It is a part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring, a key component of “this compound”, is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • The design and synthesis of novel compounds for potential therapeutic applications have been explored, involving the synthesis of derivatives with specific structural features for enhanced biological activity. For example, Malik and Khan (2014) studied compounds with anticonvulsant activities by evaluating their effects on sodium channels, indicating a methodological approach to enhancing the efficacy of compounds through structural modification Malik & Khan, 2014.
  • Research on the rearrangement of chlorinated pyrrolidin-2-ones to produce useful adducts for agrochemicals or medicinal compounds showcases the versatility of pyrrolidine derivatives in synthesizing novel compounds Ghelfi et al., 2003.

Molecular and Crystal Structure Analysis

  • Studies involving the crystal structure analysis of pyrrolidine derivatives provide insights into the molecular arrangement and potential interaction patterns that could influence the chemical and physical properties of these compounds. For instance, Dayananda et al. (2012) conducted a detailed analysis of triprolidinium cation, offering a glimpse into the structural intricacies of pyrrolidine-based compounds Dayananda et al., 2012.

Application in Synthesis and Material Science

  • The development of novel heterocycles and their evaluation for antiproliferative activity, as investigated by Prasad et al. (2018), underscores the potential application of pyrrolidine derivatives in material science and medicinal chemistry, highlighting the role of structural modification in achieving desired biological effects Prasad et al., 2018.

Chemical Synthesis and Reactivity Studies

  • The synthesis of boric acid ester intermediates with benzene rings, as reported by Huang et al. (2021), provides an example of the utility of pyrrolidine derivatives in the synthesis of complex organic molecules, showcasing the potential of these compounds in various chemical synthesis applications Huang et al., 2021.

Future Directions

The pyrrolidine class of compounds, to which “[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol” belongs, continues to be of great interest in drug discovery . The ability to modify the pyrrolidine ring and explore the pharmacophore space presents opportunities for the design of new compounds with different biological profiles .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-11-5-9(14)1-2-10(11)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPRTUQPGSTNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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